Ammonium, pentamethylenebis(triethyl-, dibromide

Vue d'ensemble

Description

Ammonium, pentamethylenebis(triethyl-, dibromide is a useful research compound. Its molecular formula is C17H40Br2N2 and its molecular weight is 432.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ammonium, pentamethylenebis(triethyl-, dibromide) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

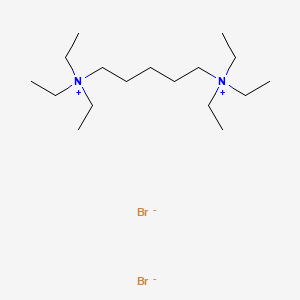

Chemical Structure and Properties

This compound) is characterized by its quaternary ammonium structure, which typically exhibits significant antimicrobial properties. The presence of the dibromide moiety enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound), are known for their broad-spectrum antimicrobial activity. They act primarily by disrupting microbial cell membranes, leading to cell lysis.

Mechanism of Action:

- Membrane Disruption: QACs integrate into the lipid bilayer of microbial membranes, increasing permeability and causing leakage of cellular contents.

- Inhibition of Enzymatic Activity: They may also inhibit key enzymes involved in metabolic processes within microorganisms.

Case Studies

-

Study on Efficacy Against Bacteria:

A study evaluated the effectiveness of various QACs against Gram-positive and Gram-negative bacteria. This compound) demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/L against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties . -

Fungal Inhibition:

Another study reported that this compound exhibited antifungal activity against Candida species, with an MIC ranging from 1 to 4 mg/L. The mechanism involved disruption of fungal cell wall synthesis .

Comparative Analysis

The following table summarizes the biological activities of this compound) compared to other similar quaternary ammonium compounds:

| Compound | Antibacterial Activity (MIC mg/L) | Antifungal Activity (MIC mg/L) |

|---|---|---|

| This compound) | 0.5 (S. aureus), 0.5 (E. coli) | 1-4 (Candida spp.) |

| Benzalkonium Chloride | 0.1-0.5 | 0.5-2 |

| Cetyltrimethylammonium Bromide | 0.2-1 | 1-3 |

Resistance Mechanisms

Despite their efficacy, the emergence of resistance to QACs poses a significant challenge in clinical settings. Mechanisms include:

- Efflux Pumps: Some bacteria develop efflux mechanisms that expel QACs from their cells.

- Altered Membrane Composition: Changes in membrane lipid composition can reduce QAC binding and efficacy.

Research Findings

Recent research has focused on enhancing the efficacy of this compound) through formulation modifications and combination therapies:

- Formulation Studies: Encapsulation in liposomes has been shown to improve stability and enhance antimicrobial activity.

- Combination Therapies: Synergistic effects with other antimicrobial agents have been documented, potentially reducing resistance development.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

Ammonium, pentamethylenebis(triethyl-, dibromide) is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules in organic chemistry.

- Reactivity : The dibromide moiety facilitates nucleophilic attack, leading to the formation of derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals .

Biological Applications

2.1 Enzyme Studies

This compound is employed in biological research to study enzyme-catalyzed reactions involving brominated substrates. The presence of bromine enhances the reactivity of the compound, allowing researchers to investigate mechanisms of enzymatic action and substrate specificity .

2.2 Potential Antimicrobial Activity

Preliminary studies suggest that this compound) may exhibit antimicrobial properties due to its quaternary ammonium structure, which is known to interact with microbial membranes . Further research is necessary to explore this potential.

Industrial Applications

3.1 Catalysis

In industrial settings, this compound) serves as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it useful in promoting reactions that might otherwise proceed slowly or require harsh conditions .

3.2 Gas Separation Processes

This compound has been investigated for its potential use in gas separation technologies. Its unique chemical properties allow it to selectively interact with certain gases, making it a candidate for applications in environmental science and industrial gas purification systems .

Safety and Environmental Considerations

While this compound) shows promise in various applications, safety data indicates that exposure limits should be adhered to due to potential health risks associated with its bromine content. Regulatory bodies have established guidelines for handling this compound safely in laboratory and industrial environments .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Enzyme Interaction Research | Biochemical pathways | Demonstrated reactivity with specific enzymes leading to product formation |

| Catalytic Activity Assessment | Industrial synthesis | Showed enhanced reaction rates compared to traditional catalysts |

| Antimicrobial Testing | Microbial inhibition | Preliminary results indicated potential effectiveness against certain bacteria |

Propriétés

IUPAC Name |

triethyl-[5-(triethylazaniumyl)pentyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H40N2.2BrH/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNJBNUQDVYKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCCCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7128-82-7 | |

| Record name | Ammonium, pentamethylenebis(triethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediaminium, N1,N1,N1,N5,N5,N5-hexaethyl-, bromide (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.